molecular formula C26H19Cl3N4OS B2656329 (E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide CAS No. 502982-68-5

(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide

Cat. No. B2656329
CAS RN: 502982-68-5
M. Wt: 541.88
InChI Key: CCFJIAYTEKSTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C26H19Cl3N4OS and its molecular weight is 541.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research on similar compounds focuses on the synthesis and chemical reactivity of complex organic molecules. For example, studies on the synthesis of various pyrrole and thiazole derivatives reveal methodologies for constructing molecules with potential biological activities or material properties (Vovk, Pinchuk, Tolmachov, & Gakh, 2010). These methods often involve multi-step synthetic routes, starting from commercially available anilines or other heterocycles, and employing strategies like the Paal-Knorr synthesis for pyrrole rings or cyclocondensation for thiazole rings.

Potential Biological Activities

Though the requirement excludes drug use, dosage, and side effects, it's worth noting that research on structurally related compounds often explores their biological activities. Compounds with similar frameworks have been studied for their antimicrobial, antitumor, and herbicidal activities. For example, the synthesis of certain 2-cyanoacrylates containing thiazolyl groups demonstrated novel classes of herbicides (Wang, Li, Li, & Huang, 2004). Another study on enamines and azaenamines highlighted their utility as building blocks in heterocyclic chemistry, potentially leading to compounds with diverse biological activities (Abdallah, 2007).

properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Cl3N4OS/c1-15-9-17(16(2)33(15)22-6-3-20(27)4-7-22)10-19(13-30)25(34)32-26-31-14-23(35-26)12-18-11-21(28)5-8-24(18)29/h3-11,14H,12H2,1-2H3,(H,31,32,34)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFJIAYTEKSTNW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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